molecular formula C9H20N2O B1587345 1-(2-Propoxyethyl)piperazine CAS No. 741667-07-2

1-(2-Propoxyethyl)piperazine

Cat. No. B1587345
M. Wt: 172.27 g/mol
InChI Key: APOQIEHTCZYMIW-UHFFFAOYSA-N
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Description

1-(2-Propoxyethyl)piperazine is an organic compound with the molecular formula C9H20N2O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Propoxyethyl)piperazine consists of a six-membered ring with two nitrogen atoms. The average mass is 172.268 Da and the monoisotopic mass is 172.157562 Da .


Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. They can act as a base, forming salts when reacted with acids. They can also react with organic halides to form substituted piperazines, which are crucial building blocks in the pharmaceutical industry .


Physical And Chemical Properties Analysis

Piperazine typically appears as a clear, colorless liquid, or white crystalline solid. It is hygroscopic, which means it readily absorbs water from the environment. It has a slightly bitter taste and a faint, amine-like odor. The molecular weight is 86.14 g/mol, the boiling point is 146°C, and the melting point is 106°C .

Scientific Research Applications

Carbon Capture Utilization and Storage (CCUS)

  • Scientific Field : Environmental Science and Pollution Research .
  • Summary of the Application : The kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine (AEPZ) is studied for its potential application in Carbon Capture Utilization and Storage (CCUS). This technology is crucial for decarbonizing CO2 from greenhouse gas emitters such as steel, cement, oil, gas, petrochemicals, chemicals, and fertilizers .
  • Methods of Application : The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of AEPZ in an aqueous solution ranging from 0.1 to 0.4 . The overall rate constant is determined experimentally using a stirred cell reactor at a similar temperature and pressure range .
  • Results or Outcomes : The experimental data shows that the overall rate constant is for 0.1 wt fr. of AEPZ at 313 K with an initial CO2 partial pressure of 10 kPa . The activation energy of 0.3 wt fr. AEPZ is found to be 42.42 kJ/mol .

Drug Discovery

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery. It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
  • Methods of Application : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides new avenues for the synthesis of defined substitution patterns of piperazines .
  • Results or Outcomes : The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

Safety And Hazards

Piperazine can cause skin irritation and serious eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It should be used only outdoors or in a well-ventilated area .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

properties

IUPAC Name

1-(2-propoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-8-12-9-7-11-5-3-10-4-6-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOQIEHTCZYMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375179
Record name 1-(2-propoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Propoxyethyl)piperazine

CAS RN

741667-07-2
Record name 1-(2-propoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 741667-07-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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